molecular formula C10H8O2 B8503114 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one CAS No. 72492-04-7

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one

Cat. No. B8503114
Key on ui cas rn: 72492-04-7
M. Wt: 160.17 g/mol
InChI Key: TVNIWLZLXRXNAJ-UHFFFAOYSA-N
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Patent
US04284644

Procedure details

Spiro[benzo[b]furan-2(3H), 1'-cyclopropane]-3-one (7.0 g.) was added in small portions to fuming nitric acid (70 ml.) previously cooled to -50° C. to -60° C. After stirring for 20 minutes, the reaction mixture was poured into ice-water and the precipitated crystals were collected by filtration, washed with water and recrystallized from ethanol. By the above procedure there was obtained 5-nitrospiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one as colorless prisms, m.p. 107°-110° C. Yield 7.3 g. This product was in good agreement with the crystals obtained in Example 18.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([O:7][C:6]3[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=3[C:4]1=[O:12])[CH2:3][CH2:2]2.[N+:13]([O-])([OH:15])=[O:14]>>[N+:13]([C:10]1[CH:9]=[CH:8][C:6]2[O:7][C:1]3([C:4](=[O:12])[C:5]=2[CH:11]=1)[CH2:3][CH2:2]3)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C12(CC1)C(C1=C(O2)C=CC=C1)=O
Name
Quantity
70 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
previously cooled to -50° C. to -60° C
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OC3(CC3)C2=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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